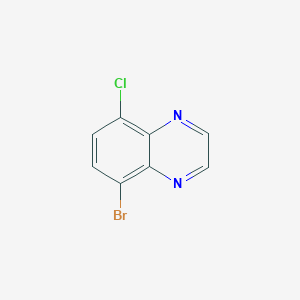

![molecular formula C21H18FN5O2 B2659744 N-环戊基-3-(3-氟苯基)-5-氧代-4,5-二氢-[1,2,3]三唑[1,5-a]喹唑啉-8-基)甲酰胺 CAS No. 1031650-09-5](/img/structure/B2659744.png)

N-环戊基-3-(3-氟苯基)-5-氧代-4,5-二氢-[1,2,3]三唑[1,5-a]喹唑啉-8-基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

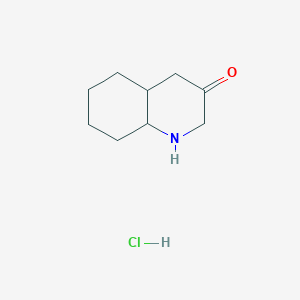

“N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The compound is available for purchase.

Synthesis Analysis

The synthesis of such compounds often involves a [3 + 2] cyclization reaction . Photoredox catalysis has been used in the synthesis of a variety of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones .Molecular Structure Analysis

The molecular formula of the compound is C20H18FN5 . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is part of the compound, is similar to the purine ring .Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazolo[1,5-a]pyrimidine class, has been found to be involved in various chemical reactions. For example, it has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical and Chemical Properties Analysis

The average mass of the compound is 347.389 Da and the monoisotopic mass is 347.154633 Da .科学研究应用

抗癌活性

已合成与 N-环戊基-3-(3-氟苯基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺结构相关的化合物,并评估了其抗癌活性。一系列 1,2,4-三唑并[4,3-a]-喹啉衍生物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,展示了该化合物类别在癌症研究中的潜力 (B. N. Reddy 等,2015)。

抗菌活性

通过合成和评估新型化合物,突出了三唑并喹唑啉衍生物的抗菌特性。该研究方向表明,N-环戊基-3-(3-氟苯基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺可能表现出抗菌活性,有助于开发新的抗生素或抗菌剂 (Azza M. El‐Kazak & M. Ibrahim,2013)。

抗利什曼原虫和细胞毒活性

新型抗利什曼原虫和细胞毒性药物的开发研究涉及三唑并喹啉衍生物的合成。这些研究对于发现针对利什曼病的新疗法和评估对各种癌细胞系的细胞毒性至关重要,表明该类化合物具有更广泛的适用性 (H. Madkour 等,2018)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-triazoles have been found to exhibit a wide range of pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

属性

IUPAC Name |

N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2/c22-14-5-3-4-12(10-14)18-19-24-21(29)16-9-8-13(11-17(16)27(19)26-25-18)20(28)23-15-6-1-2-7-15/h3-5,8-11,15,26H,1-2,6-7H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAIKCHOTHYAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

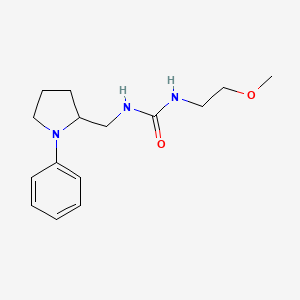

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2659665.png)

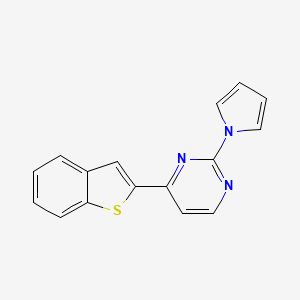

![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)

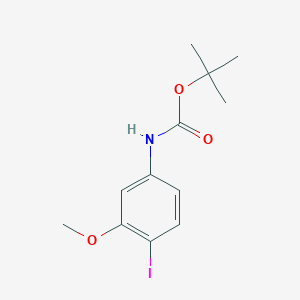

![N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659671.png)

![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)

![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)

![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)

![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)